Cas no 478047-28-8 (1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)-)
1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)-
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- MDL: MFCD02186486
- Inchi: 1S/C11H11ClN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17)
- InChI Key: QKYFNQSTZQKZAR-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(Cl)C=C2C)=O)C=NC=N1
1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297269-100 mg |
N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide; . |
478047-28-8 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB297269-100mg |
N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide; . |
478047-28-8 | 100mg |
€283.50 | 2025-03-19 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879667-1g |
N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-1mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-2mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-5mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 5mg |
¥573.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-10mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 10mg |
¥739.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-20mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 20mg |
¥1264.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670177-25mg |
N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 98% | 25mg |
¥1100.00 | 2024-05-12 | |
| Ambeed | A916417-1g |
N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
478047-28-8 | 90% | 1g |
$350.0 | 2023-03-11 |
1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)- Suppliers
1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl)-
Introduction to 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) (CAS No. 478047-28-8)
1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl), identified by its CAS number 478047-28-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule belongs to the triazole class, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of an acetamide functional group and a substituted aromatic ring at the nitrogen position enhances its potential as a bioactive scaffold. The 4-chloro-2-methylphenyl moiety introduces electrophilic centers that can participate in various chemical reactions, making this compound a valuable intermediate in the synthesis of pharmacologically active agents.
The structural features of 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) contribute to its versatility in drug design. The triazole ring is known for its stability and ability to form hydrogen bonds, which is crucial for binding to biological targets. Additionally, the acetamide group can serve as a pharmacophore, interacting with enzymes or receptors in biological systems. The chloro and methyl substituents on the aromatic ring further modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been growing interest in developing novel compounds based on triazole scaffolds due to their broad spectrum of biological activities. Studies have demonstrated that triazoles exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) has been investigated for its potential in these areas. For instance, research indicates that derivatives of this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation. The 4-chloro-2-methylphenyl group has been shown to enhance binding interactions with target proteins, improving the compound's efficacy.
The synthesis of 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) involves multi-step organic reactions that require precise control over reaction conditions. Typically, the triazole ring is formed via cycloaddition reactions between azides and alkynes (Huisgen cycloaddition). Subsequent functionalization with the acetamide group and the 4-chloro-2-methylphenyl moiety involves nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the aromatic substituents efficiently.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) with greater accuracy. Molecular docking studies have identified potential binding pockets on target proteins where this compound can interact. These studies have provided insights into how modifications to the 4-chloro-2-methylphenyl group can optimize binding affinity and selectivity. Such computational approaches are integral in modern drug discovery pipelines.
The pharmacokinetic properties of this compound are also under investigation. In vitro studies have shown that it exhibits moderate solubility in water and lipids, suggesting potential for oral administration. However, further research is needed to assess its metabolic stability and excretion pathways. These studies are crucial for understanding how the body processes the compound and for designing effective dosing regimens.
One of the most promising applications of 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) is in oncology research. Preclinical trials have demonstrated that derivatives of this compound can inhibit kinases involved in tumor growth and metastasis. The 4-chloro-2-methylphenyl group plays a critical role in modulating the inhibitory effects on these kinases by enhancing binding interactions with their active sites. These findings have opened new avenues for developing targeted therapies against various types of cancer.
Another area where this compound shows promise is in infectious disease treatment. Antimicrobial resistance poses a significant challenge globally; hence there is an urgent need for novel antibiotics with unique mechanisms of action. Studies suggest that derivatives of 1H-1,2,4-Triazole-1-acetamide, N-(4-chloro-2-methylphenyl) can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The presence of both triazole and acetamide moieties contributes to its broad-spectrum antimicrobial activity.
The development of new drugs often involves optimizing existing molecular structures to enhance their therapeutic index while minimizing side effects. In this context, 1H - 1 , 2 , 4 - Triazole - 1 - acetamide , N - ( 4 - chloro - 2 - methylphenyl ) serves as a valuable scaffold for structure-based drug design (SBDD). By systematically modifying substituents on its aromatic ring or introducing additional functional groups at different positions within its core structure researchers can generate libraries of compounds with tailored biological activities.
The future directions for research on this compound include exploring its potential as an agrochemical agent or in industrial applications where its unique chemical properties could be exploited beneficially without compromising safety standards associated with pharmaceutical use cases . Additionally , green chemistry approaches are being explored wherein sustainable synthetic methods would reduce environmental impact during production processes associated with large-scale manufacturing operations .
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